molecular formula C9H16N3O13P3S B609322 MRS2698

MRS2698

Cat. No.: B609322
M. Wt: 499.22 g/mol
InChI Key: UWTUUIWWVPWHAA-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRS2698 is a synthetic organic compound known for its high selectivity and efficacy as an agonist of the P2Y2 receptor. It is a derivative of uridine triphosphate (UTP) with modifications that enhance its selectivity for the P2Y2 receptor over other P2Y receptors .

Preparation Methods

The preparation of MRS2698 involves the synthesis of the 2’-amino-2-thio derivative of UTP. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but the compound is typically synthesized in research laboratories under controlled conditions.

Chemical Reactions Analysis

MRS2698 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

MRS2698 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

MRS2698 exerts its effects by selectively binding to and activating the P2Y2 receptor, a G protein-coupled receptor (GPCR). Upon activation, the P2Y2 receptor triggers intracellular signaling pathways involving the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently increase intracellular calcium levels and activate protein kinase C (PKC), respectively .

Comparison with Similar Compounds

MRS2698 is unique in its high selectivity for the P2Y2 receptor compared to other P2Y receptor agonists. Similar compounds include:

Compared to these compounds, this compound’s selectivity for the P2Y2 receptor makes it particularly valuable for research focused on this specific receptor subtype.

Properties

IUPAC Name

[[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O13P3S/c10-6-7(14)4(23-8(6)12-2-1-5(13)11-9(12)29)3-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,4,6-8,14H,3,10H2,(H,18,19)(H,20,21)(H,11,13,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTUUIWWVPWHAA-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.